molecular formula C7H8ClF3N2O B13704950 O-[[6-(Trifluoromethyl)-3-pyridyl]methyl]hydroxylamine Hydrochloride

O-[[6-(Trifluoromethyl)-3-pyridyl]methyl]hydroxylamine Hydrochloride

Cat. No.: B13704950
M. Wt: 228.60 g/mol
InChI Key: YUIFRVKTSLKXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-[[6-(Trifluoromethyl)-3-pyridyl]methyl]hydroxylamine Hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring

Chemical Reactions Analysis

Types of Reactions

O-[[6-(Trifluoromethyl)-3-pyridyl]methyl]hydroxylamine Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted pyridine compounds, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of O-[[6-(Trifluoromethyl)-3-pyridyl]methyl]hydroxylamine Hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The hydroxylamine moiety can form reactive intermediates that modify enzyme activity or disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Trifluoromethane (H–CF3)
  • 1,1,1-Trifluoroethane (H3C–CF3)
  • Hexafluoroacetone (F3C–CO–CF3)

Uniqueness

O-[[6-(Trifluoromethyl)-3-pyridyl]methyl]hydroxylamine Hydrochloride is unique due to the combination of the trifluoromethyl group and the hydroxylamine moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H8ClF3N2O

Molecular Weight

228.60 g/mol

IUPAC Name

O-[[6-(trifluoromethyl)pyridin-3-yl]methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)6-2-1-5(3-12-6)4-13-11;/h1-3H,4,11H2;1H

InChI Key

YUIFRVKTSLKXGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CON)C(F)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.